(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid

Stereochemistry Diastereomer differentiation Chiral building block

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid (CAS 1379827-43-6) is a Boc-protected β-amino acid derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol. It belongs to the β-homoisoleucine family and features a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and a 4-methyl branch on the hexanoic acid backbone.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B13192057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8?,9-/m0/s1
InChIKeyCMRZYYUYDQRCEO-GKAPJAKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid – Chiral β-Amino Acid Building Block for Peptide Synthesis and Pharmaceutical Research


(3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid (CAS 1379827-43-6) is a Boc-protected β-amino acid derivative with molecular formula C₁₂H₂₃NO₄ and molecular weight 245.32 g/mol . It belongs to the β-homoisoleucine family and features a tert-butoxycarbonyl (Boc) protecting group on the 3-amino position and a 4-methyl branch on the hexanoic acid backbone . Critically, this compound bears a defined (3S) absolute configuration at the C3 amino-bearing carbon, while the C4 methyl-bearing stereocenter remains stereochemically unspecified—yielding a diastereomeric mixture distinct from the well-characterized single-diastereomer analogs (3S,4R) (CAS 497106-86-2) and (3R,4S) (CAS 218608-82-3) . This stereochemical ambiguity at C4 is the central feature governing its procurement rationale, physical properties, and downstream application profile relative to in-class comparators.

Why (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid Cannot Be Replaced by a Generic Boc-β-Amino Acid in Research or Process Chemistry


Substituting this compound with a generic Boc-protected amino acid—including its closest single-diastereomer analogs—introduces quantifiable risks rooted in stereochemical divergence at C4. The target compound (CAS 1379827-43-6) bears an undefined C4 configuration, yielding a mixture of (3S,4R) and (3S,4S) epimers . In contrast, (3S,4R)-Boc-4-methylhexanoic acid (CAS 497106-86-2) and (3R,4S)-Boc-L-β-homoisoleucine (CAS 218608-82-3) are single, defined diastereomers with distinct InChI Keys, optical rotations, and chromatographic behaviors [1]. Evidence from peptide engineering demonstrates that C4 configuration critically governs biological activity: substitution of (3S,4S)-HMHA with β-homoisoleucine in the antimicrobial cyclodepsipeptide nodupetide reduced anti-Pseudomonas activity from MIC 2.83 μg/mL to >1000 μg/mL (inactive) [2]. Furthermore, angiotensin II analogs incorporating β-homoisoleucine displayed pressor activities ranging from 2.82% to 29.2% of native angiotensin II depending on the substitution position [3]. These data demonstrate that identical molecular formulas with divergent C4 stereochemistry produce non-interchangeable biological and pharmacological outcomes, making generic substitution a high-risk procurement decision when stereochemical fidelity at both C3 and C4 is functionally relevant.

Quantitative Differentiation Evidence for (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid vs. Closest Analogs


Stereochemical Identity at C4: Undefined Epimeric Mixture vs. Single Defined Diastereomers

The target compound possesses a defined (3S) configuration at the C3 amino carbon but an undefined configuration at the C4 methyl-bearing carbon, as evidenced by its InChI stereochemical layer notation 't8?,9-' where '?' denotes unspecified stereochemistry at position 8 (C4) . By contrast, the (3S,4R) diastereomer (CAS 497106-86-2) is stereochemically fully specified with InChI notation 't8-,9+' and a distinct InChI Key (CMRZYYUYDQRCEO-BDAKNGLRSA-N vs. CMRZYYUYDQRCEO-GKAPJAKFSA-N for the target) . This structural difference means the target compound exists as a mixture of (3S,4R) and (3S,4S) epimers at C4, whereas each comparator is a single, stereochemically homogeneous entity. The target compound's isomeric SMILES—CCC(C)[C@H](CC(=O)O)NC(=O)OC(C)(C)C—lacks stereodescriptors at the C4 carbon, confirming the C4-epimeric mixture .

Stereochemistry Diastereomer differentiation Chiral building block

Chiroptical Property Differentiation: Optical Rotation of C4-Epimeric Mixture vs. Single Diastereomers

The (3R,4S) single-diastereomer analog (Boc-L-β-homoisoleucine, CAS 218608-82-3) exhibits a measured specific optical rotation of [α]D²⁵ = -9.0 ± 2° (C=1 in EtOH) [1]. The target compound (CAS 1379827-43-6), being a C4-epimeric mixture of (3S,4R) and (3S,4S) diastereomers, is expected to display a different optical rotation value—reflecting the weighted contribution of both epimers—though no vendor-certified specific rotation has been published for the target to date . The (3S,4R) single diastereomer (CAS 497106-86-2) also lacks a published optical rotation on major supplier datasheets . This optical rotation gap between the defined-diastereomer analog (3R,4S) and the C4-epimeric target is a direct consequence of differential C4 stereochemical composition and serves as a key identity and quality-control discriminator.

Optical rotation Chiroptical properties Enantiomeric purity

Antimicrobial Activity: Impact of C4 Stereochemistry and β-Amino Acid Substitution on Peptide Bioactivity

In a controlled study, the natural cyclodepsipeptide nodupetide—containing the (3S,4S)-3-hydroxy-4-methylhexanoic acid (HMHA) residue—exhibited potent antimicrobial activity against Pseudomonas aeruginosa with an MIC of 2.83 μg/mL [1]. When HMHA was replaced with β-homoisoleucine (β-HIle) to produce [β-HIle]₂-nodupetide, converting the ester linkage to an amide bond, antimicrobial activity was completely abolished: MIC > 1000 μg/mL against all four pathogens tested (P. aeruginosa, S. aureus, E. coli, C. albicans), representing a >350-fold loss in potency [1]. The linear [β-HIle]₂-nodupetide intermediate was similarly inactive (MIC > 1000 μg/mL) [1]. Ciprofloxacin controls confirmed assay validity (MIC 0.005–15.625 μg/mL across organisms) [1]. This demonstrates that β-homoisoleucine incorporation—changing both the C4 substituent (OH → H) and the backbone connectivity (ester → amide)—catastrophically disrupts antimicrobial pharmacophore recognition.

Antimicrobial peptides Nodupetide Structure-activity relationship

Angiotensin II Analog Pressor Activity: Quantitative Structure-Activity Impact of β-Homoisoleucine Substitution Position

Three angiotensin II analogs incorporating β-homoisoleucine residues were synthesized via Merrifield solid-phase peptide synthesis and tested for pressor activity in vagotomized, ganglion-blocked rats using a single-injection procedure [1]. Analog I ([1-Sar,4-β-homotyrosine]-angiotensin II) retained only 1.98% pressor activity relative to native angiotensin II. Analog II ([5-β-homoisoleucine]-angiotensin II) exhibited 2.82% pressor activity. Analog III ([1-Sar,5-β-homoisoleucine]-angiotensin II) showed the highest activity at 29.2% [1]. Duration of action ranged from 4.7 to 6.7 minutes across the three analogs, compared to 5.2–6.3 minutes for equipressor doses of native angiotensin II [1]. All analogs demonstrated markedly enhanced resistance to chymotrypsin degradation (very little or no degradation up to 3 hours) compared to native angiotensin II, without increased in vivo duration [1].

Angiotensin II Pressor activity β-homoisoleucine Peptide pharmacology

Procurement Specification Landscape: Purity, Pricing, and Supplier Availability Across C4 Diastereomers

The target compound (CAS 1379827-43-6) is commercially available at 95% purity from AKSci (Catalog 1915EE) and from Smolecule (Catalog S13704983) . The single-diastereomer analog (3S,4R) (CAS 497106-86-2) is available at 98% purity from Fluorochem (Product Code F662656), though pricing is not publicly listed . The enantiomeric single-diastereomer Boc-L-β-homoisoleucine (3R,4S, CAS 218608-82-3) is available at ≥98% purity (NMR-certified) from ChemImpex at a published price of $994.20 per 5 grams [1]. The (3S,4S) diastereomer appears in chemical databases (ChemBase ID 39373) but is not widely stocked by major suppliers, indicating custom synthesis requirements [2]. This procurement landscape reveals that the target compound occupies a distinct market position: lower nominal purity (95% vs. ≥98%) but potentially lower cost than the defined C4 diastereomers, with the additional advantage of providing access to both C4 epimers in a single purchase.

Procurement Supplier comparison Purity specification Cost analysis

Optimal Application Scenarios for (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid Based on Quantitative Evidence


Diastereomer Library Synthesis and C4 Epimer Structure-Activity Relationship (SAR) Screening

The target compound's undefined C4 stereochemistry makes it an ideal starting material for generating both (3S,4R) and (3S,4S) diastereomeric peptide intermediates in a single synthetic sequence. Researchers can leverage the C4-epimeric mixture to prepare diastereomer pairs for direct SAR comparison, as demonstrated by the nodupetide study where C4 stereochemistry and functional group identity were the sole determinants of >350-fold differential antimicrobial activity [1]. Rather than purchasing two separate single-diastereomer building blocks at ≥$198.84/g each, a single procurement of the C4-epimeric mixture followed by chromatographic separation or stereoconvergent synthesis can provide both epimers for parallel biological evaluation [2].

Proteolytically Stable β-Peptide and Peptidomimetic Backbone Engineering

The β-amino acid scaffold—with the amine at C3 and carboxylic acid at C1—confers complete resistance to canonical proteolytic enzymes, as established by Seebach and colleagues who demonstrated that β- and γ-peptides are fully stable toward all classes of proteases and exhibit extraordinary metabolic stability in vivo [3]. The angiotensin II analog study confirmed this class property: β-homoisoleucine-containing analogs showed negligible chymotrypsin degradation over 3 hours while native angiotensin II was rapidly degraded [4]. The Boc-protected form of this compound is specifically suited for Fmoc/Boc orthogonal solid-phase peptide synthesis strategies, enabling incorporation into β-peptide chains with standard coupling reagents [3].

Pharmaceutical Intermediate for Non-Proteinogenic Amino Acid-Containing Drug Candidates

Non-proteinogenic amino acid (NPAA) residues such as β-homoisoleucine increase peptide stability, membrane permeability, and conformational rigidity in drug candidates [1]. The target compound serves as a direct precursor to NPAA-containing therapeutics, as exemplified by its use in angiotensin II analog development where [1-Sar,5-β-homoisoleucine]-angiotensin II achieved 29.2% pressor activity with enhanced chymotrypsin resistance [4]. The Boc protecting group allows controlled deprotection under mild acidic conditions (TFA/DCM) for subsequent peptide coupling, while the free carboxylic acid enables direct activation with standard coupling agents (HBTU, HATU, EDCI/HOAt) [3]. The (3S) configuration at C3 is maintained regardless of C4 epimer composition, ensuring consistency in the key pharmacophoric element for biological target engagement.

Foldamer and Conformationally Constrained Peptide Research

The 4-methyl branch on the β-amino acid backbone introduces steric constraints that promote specific secondary structure formation in β- and γ-peptide foldamers. Research has shown that β²,³-amino acids with branched side chains can fold peptides into defined helical conformations (12/10-helix, 14-helix) with enhanced thermal stability and binding affinity [3]. The target compound, with its 4-methyl substituent and Boc-protected 3-amino group, provides a building block for constructing foldamer libraries where the C4 methyl group restricts backbone torsional flexibility, while the C4-epimeric mixture allows exploration of how side-chain orientation affects helix handedness and stability—without requiring separate synthesis of each diastereomer .

Quote Request

Request a Quote for (3S)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.